(3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone
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Overview
Description
The compound (3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a complex organic molecule featuring diverse functional groups. This compound showcases unique interactions and behaviors, making it a subject of interest in various fields, from chemistry and biology to medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis of 3,4-Dihydroquinolin-1(2H)-yl: : Typically, this moiety can be synthesized through the reduction of quinoline derivatives using hydrogenation techniques.
Formation of Piperidine Derivative: : This involves the alkylation of piperidine with a thiophene-2-ylsulfonyl chloride, under basic conditions, forming 1-(thiophen-2-ylsulfonyl)piperidine.
Final Coupling Reaction: : The two synthesized fragments are combined through a condensation reaction involving (3,4-dihydroquinolin-1(2H)-yl)methanone with the thiophene-2-ylsulfonyl piperidine derivative.
Industrial Production Methods
For industrial production, large-scale methods involving continuous-flow reactors might be employed to ensure efficient and scalable synthesis. Optimization of the reaction conditions, such as temperature, pressure, and solvent selection, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Oxidation Reactions: : The compound can undergo oxidation at the thiophene sulfur atom, forming sulfoxides and sulfones under appropriate oxidative conditions.
Reduction Reactions: : The piperidine and quinoline rings can be further reduced to their corresponding amines under catalytic hydrogenation.
Substitution Reactions: : The methanone group can undergo nucleophilic substitution reactions, particularly with amines, forming imines or amides.
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Hydrogen gas with a palladium/carbon catalyst.
Substitution: : Amine reagents under basic conditions.
Major Products Formed
Oxidation: : Thiophene sulfoxides and sulfones.
Reduction: : Piperidine and quinoline amines.
Substitution: : Imines or amides.
Scientific Research Applications
The versatility of this compound makes it valuable in several research domains:
Chemistry: : As a building block for more complex molecules in organic synthesis.
Biology: : Potential as a molecular probe for studying receptor-ligand interactions.
Medicine: : Could serve as a lead compound for the development of new pharmacological agents, particularly in targeting central nervous system disorders.
Industry: : Use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound’s mechanism of action is highly dependent on its application.
In Biological Systems: : It may interact with specific receptors or enzymes, modulating their activity. The quinoline moiety often plays a role in intercalating with DNA or interacting with enzymes through π-π stacking.
Pathways Involved: : Could include signal transduction pathways where it acts as an inhibitor or activator of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Quinolin-4(1H)-ones: : Differ in the placement of functional groups but share the quinoline core.
Sulfonyl Piperidines: : These compounds also feature the piperidine sulfonyl moiety but differ in their additional substituents.
Thiophene Derivatives: : Similar sulfur-containing aromatic rings but without the quinoline or piperidine components.
Uniqueness
The presence of both quinoline and thiophene rings linked through the piperidine methanone offers a unique structural motif that can lead to distinct pharmacological properties not observed in simpler analogs.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(20-12-5-8-15-7-1-2-9-16(15)20)17-10-3-4-13-21(17)26(23,24)18-11-6-14-25-18/h1-2,6-7,9,11,14,17H,3-5,8,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTCHBKPZFSTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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